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Compound of Interest |

4-(2-Chloro-5-
Compound Name:
methoxybenzyl)morpholine

CAS No.: 927811-61-8

Cat. No.: B1530789

. J

CAS Number: 927811-61-8 Molecular Formula: C12H16CINO2 Molecular Weight: 241.71 g/mol
Class: N-Benzylmorpholine; CNS Pharmacophore Probe

Executive Summary

4-(2-Chloro-5-methoxybenzyl)morpholine is a bioactive heterocyclic compound primarily
utilized as a structural probe and synthetic intermediate in the development of dual-action
antidepressants and anxiolytics. It belongs to the class of N-benzylamines, a privileged scaffold
known for high affinity towards the Serotonin Transporter (SERT) and the 5-HT1A receptor.

Research indicates its primary utility lies in Structure-Activity Relationship (SAR) studies where
the morpholine ring serves as a bioisostere for piperidine to modulate lipophilicity (LogP) and
metabolic stability during the optimization of clinical candidates like DSP-1053 and SMP-304.

Chemical Identity & Synthesis[1][2]
Structural Analysis

The molecule consists of a morpholine ring attached via a methylene bridge to a benzene ring
substituted with a chlorine atom at the ortho position (C2) and a methoxy group at the meta
position (C5).
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e Morpholine Ring: Acts as a solubilizing group and hydrogen bond acceptor/donor, often
improving blood-brain barrier (BBB) permeability compared to purely carbocyclic analogs.

e 2-Chloro-5-methoxybenzyl Group: This is the critical "head group” pharmacophore. The
ortho-chloro substituent provides steric bulk and halogen bonding capability, locking the
conformation in the receptor binding pocket, while the methoxy group acts as a hydrogen
bond acceptor.

Synthesis Protocol (Reductive Amination)

The most robust method for synthesizing high-purity 4-(2-Chloro-5-
methoxybenzyl)morpholine is via the reductive amination of 2-chloro-5-
methoxybenzaldehyde.

Reagents:

2-Chloro-5-methoxybenzaldehyde (1.0 eq)

Morpholine (1.2 eq)

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Acetic Acid (catalytic)
Step-by-Step Methodology:

e Imine Formation: Dissolve 2-chloro-5-methoxybenzaldehyde in DCM under an inert
atmosphere (N2). Add morpholine and catalytic acetic acid. Stir at room temperature for 1-2
hours to allow imine/iminium ion formation.

e Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride portion-wise to
prevent excessive exotherm.

o Reaction: Allow the mixture to warm to room temperature and stir overnight (12—-16 hours).
Monitor consumption of aldehyde via TLC or LC-MS.
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o Workup: Quench with saturated aqueous NaHCOs. Extract the aqueous layer with DCM (3x).
Combine organic layers, wash with brine, and dry over anhydrous NazSOa.

 Purification: Concentrate in vacuo. Purify the residue via flash column chromatography
(Silica gel; Hexane/Ethyl Acetate gradient) to yield the title compound as a pale yellow oil or
white solid (if converted to HCI salt).

Biological Activity & Mechanism of Action[3][4]
Primary Targets: SERT and 5-HT1A

The biological activity of 4-(2-Chloro-5-methoxybenzyl)morpholine is defined by its
interaction with the serotonin system. It acts as a dual ligand:

o Serotonin Transporter (SERT) Inhibitor: The benzyl amine moiety mimics the geometric and
electronic features of serotonin (5-HT), allowing it to bind to the central substrate-binding site
of SERT. This blocks the reuptake of serotonin from the synaptic cleft, increasing
extracellular 5-HT levels.

e 5-HT1A Receptor Ligand: The compound exhibits affinity for the 5-HT1A receptor, functioning
as a partial agonist or antagonist depending on the specific conformational constraints. This
dual mechanism is highly sought after in "fast-onset" antidepressants, as 5-HT1A modulation
can desensitize presynaptic autoreceptors that typically delay the efficacy of standard SSRIs.

Pharmacophore & SAR Context

In the context of drug discovery (e.g., the development of DSP-1053 by Sumitomo Dainippon
Pharma), this compound represents a "morpholine scan" analog.
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Morpholine Analog (This Piperidine Analog (Clinical
Feature

Compound) Leads)
Lipophilicity (cLogP) Lower (~1.2 - 1.8) Higher (~2.5 - 3.5)
Solubility High (Aqueous) Moderate
] - Moderate (Ring oxidation High (often requires blocking
Metabolic Stability )
possible) groups)
SERT Affinity Moderate (nM - UM range) High (sub-nM range)

Causality of Activity: The ortho-chloro substituent forces the benzyl ring out of coplanarity with
the methylene bridge, creating a specific 3D conformation that fits the hydrophobic pocket of
SERT. The morpholine oxygen reduces the basicity of the nitrogen (compared to piperidine),
which can alter the cation-pi interaction strength within the receptor active site.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of this compound's dual mechanism.
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Caption: Dual mechanism of action targeting SERT inhibition and 5-HT1A autoreceptor

desensitization to enhance serotonergic signaling.

Experimental Protocols for Validation
In Vitro SERT Binding Assay

To verify the biological activity of the synthesized compound, a radioligand binding assay is the

standard.
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e Source Tissue: Rat cerebral cortex membranes or HEK293 cells stably expressing human
SERT.

» Radioligand: [3H]-Citalopram or [3H]-Paroxetine (0.5-1.0 nM).
e Non-specific Binding: Determined using Fluoxetine (10 uM).
e Protocol:

o Incubate membrane preparation (50 pg protein) with radioligand and varying
concentrations of 4-(2-Chloro-5-methoxybenzyl)morpholine (1071° to 10=> M) in
incubation buffer (50 mM Tris-HCI, 120 mM NaCl, 5 mM KCI, pH 7.4).

o Incubate for 60 minutes at 25°C.

o Terminate reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5%
polyethyleneimine.

o Measure radioactivity via liquid scintillation counting.

o Data Analysis: Calculate ICso and convert to Ki using the Cheng-Prusoff equation.

Safety & Handling

o Hazard Classification: Irritant (Skin/Eye). Potential CNS active agent; handle with care.
o Storage: Store at 2—8°C under inert gas (Argon/Nitrogen).

e Solubility: Soluble in DMSO (>10 mg/mL), Ethanol, and dilute aqueous acid (as HCI salt).

Conclusion

4-(2-Chloro-5-methoxybenzyl)morpholine is a high-value chemical probe that defines the
"benzylamine™ pharmacophore space in modern neuropsychiatric drug development. While
often an intermediate or comparator molecule rather than a final clinical drug, its structure
encodes the essential molecular interactions required for dual SERT/5-HT1A activity.
Researchers utilizing this compound are typically exploring the fine balance between
transporter inhibition and receptor modulation to create safer, faster-acting antidepressants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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